molecular formula C9H17NO2 B13584711 (R)-Ethyl 2-(piperidin-2-yl)acetate

(R)-Ethyl 2-(piperidin-2-yl)acetate

Cat. No.: B13584711
M. Wt: 171.24 g/mol
InChI Key: SEJLPOWVAACXJQ-MRVPVSSYSA-N
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Description

®-Ethyl 2-(piperidin-2-yl)acetate is a chiral compound featuring a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethyl 2-(piperidin-2-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetate and piperidine derivatives.

    Reaction Conditions: The reaction is often carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and selectivity.

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods: In an industrial setting, the production of ®-Ethyl 2-(piperidin-2-yl)acetate may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production time.

    Purification: Employing advanced purification techniques such as crystallization and distillation to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-Ethyl 2-(piperidin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Various nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

®-Ethyl 2-(piperidin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(piperidin-2-yl)acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate various biochemical pathways, including neurotransmitter release and signal transduction.

Comparison with Similar Compounds

    Methyl ®-phenyl[(S)-piperidin-2-yl]acetate: This compound shares a similar piperidine structure but differs in its substituents.

    2-Piperidinone Derivatives: These compounds also contain the piperidine ring and are used in similar applications.

Uniqueness: ®-Ethyl 2-(piperidin-2-yl)acetate is unique due to its specific chiral configuration and the presence of the ethyl ester group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 2-[(2R)-piperidin-2-yl]acetate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3/t8-/m1/s1

InChI Key

SEJLPOWVAACXJQ-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)C[C@H]1CCCCN1

Canonical SMILES

CCOC(=O)CC1CCCCN1

Origin of Product

United States

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